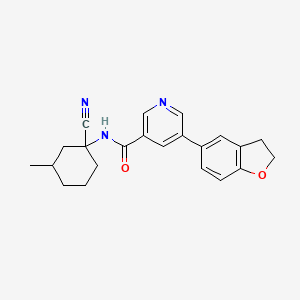

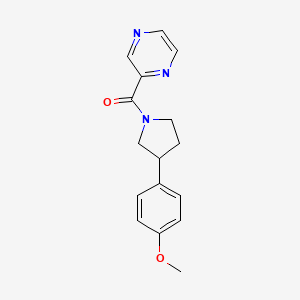

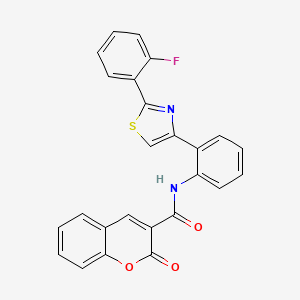

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.

BenchChem offers high-quality 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Antibacterial Activity

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity This study outlines the synthesis of a novel series of compounds, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds exhibited promising results, particularly the derivatives with electron-withdrawing and electron-donating substitutions showing good effects against Gram-positive and Gram-negative bacteria respectively. The study also utilized molecular docking as a tool to understand the binding interactions of these compounds with bacterial proteins, providing a valuable insight into the potential mechanisms of action (Khumar, Ezhilarasi, & Prabha, 2018).

Antibacterial and Antitubercular Activity

Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives Comprising Furan Nucleus as Antitubercular Agents This research synthesized a series of compounds, specifically 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, to assess their antibacterial, antifungal, and antitubercular activities. The compounds were characterized based on elemental analyses and spectral studies, showcasing a comprehensive approach to the synthesis and evaluation of these potentially bioactive compounds (Bhoot, Khunt, & Parekh, 2011).

Bioactive Compound Synthesis

Synthesis of Some Potentially Bioactive Compounds from Visnaginone This research discusses the synthesis of various compounds from visnaginone, resulting in a range of derivatives including pyrazoline, N-acetylpyrazoline, phenylpyrazoline, and isoxazoline derivatives. This study not only expands the chemical repertoire derived from visnaginone but also sets a foundation for further exploration of these compounds for potential bioactive properties (Abdel Hafez, Ahmed, & Haggag, 2001).

Antimicrobial and Antibacterial Agents

Synthesis of New Pyrazole Derivatives Containing 2-Methylquinoline Ring System A Novel Class of Potential Antimicrobial Agents

In this study, a series of pyrazole derivatives containing a 2-methylquinoline ring system were synthesized and evaluated for their antibacterial activity. The results indicated that the newly synthesized compounds showed significant antibacterial activity against a range of bacterial strains, with certain compounds being highlighted for their potent effects (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).

Colorimetric Fluorescent Probe for Zn2+ Detection

New Pyrazolo-quinoline Scaffold as a Reversible Colorimetric Fluorescent Probe for Selective Detection of Zn2+ Ions and its Imaging in Live Cells This study presents a novel chemosensor based on a pyrazoline structure for the selective detection of Zn2+ ions. The sensor exhibited an "OFF-ON" response to Zn2+ in aqueous media and was successfully applied for live cell imaging, demonstrating the potential application of such compounds in biological and chemical sensing technologies (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).

properties

IUPAC Name |

1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-11-5-3-6-13-9-14(19(20)21-18(11)13)16-10-15(17-7-4-8-25-17)22-23(16)12(2)24/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVASTWKAXZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

triazin-4-one](/img/structure/B2651431.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)

![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)

![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)